molecular formula C11H10BrFN2O2 B14798262 8-Bromo-6-fluoro-2-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid ethyl ester

8-Bromo-6-fluoro-2-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid ethyl ester

Número de catálogo: B14798262
Peso molecular: 301.11 g/mol
Clave InChI: NFDSUBUQIMLJHO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

8-Bromo-6-fluoro-2-methyl-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester is a bicyclic heteroaromatic compound featuring a fused imidazo[1,2-a]pyridine core. This molecule is distinguished by its substitution pattern: a bromine atom at position 8, a fluorine atom at position 6, a methyl group at position 2, and an ethyl ester at position 3. Such substitutions are strategically designed to optimize pharmacological activity, bioavailability, and metabolic stability. Imidazo[1,2-a]pyridine derivatives are widely studied for their antitumor, antiviral, and antibacterial properties . The bromine and fluorine substituents enhance electronic effects and binding interactions, while the methyl group contributes to steric stabilization. This compound is synthesized via condensation reactions of halogenated pyridine precursors with appropriately substituted reagents, followed by esterification .

Propiedades

Fórmula molecular

C11H10BrFN2O2

Peso molecular

301.11 g/mol

Nombre IUPAC

ethyl 8-bromo-6-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate

InChI

InChI=1S/C11H10BrFN2O2/c1-3-17-11(16)9-6(2)14-10-8(12)4-7(13)5-15(9)10/h4-5H,3H2,1-2H3

Clave InChI

NFDSUBUQIMLJHO-UHFFFAOYSA-N

SMILES canónico

CCOC(=O)C1=C(N=C2N1C=C(C=C2Br)F)C

Origen del producto

United States

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-6-fluoro-2-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid ethyl ester typically involves multi-step reactions starting from readily available starting materials. One common method involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and functionalization steps. The reaction conditions often require the use of catalysts such as iodine or transition metals, and the reactions are typically carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is crucial to achieve efficient production .

Análisis De Reacciones Químicas

Types of Reactions

8-Bromo-6-fluoro-2-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as amines or thiols .

Aplicaciones Científicas De Investigación

8-Bromo-6-fluoro-2-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid ethyl ester has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 8-Bromo-6-fluoro-2-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The presence of bromine and fluorine atoms enhances its binding affinity and specificity .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional nuances of 8-bromo-6-fluoro-2-methyl-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester can be elucidated through comparisons with analogous derivatives. Below is a detailed analysis:

Structural Analogues and Substituent Effects

The table below highlights key structural analogues and their properties:

Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) Key Characteristics
Target Compound 8-Br, 6-F, 2-Me, 3-COOEt C₁₂H₁₁BrFN₂O₂ 329.18 Balanced lipophilicity; potential antitumor/antibacterial activity
Ethyl 6-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate 6-Br, 3-F, 2-COOEt C₁₀H₈BrFN₂O₂ 287.09 Positional isomerism reduces steric bulk; lower molar mass
Ethyl 3-bromo-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate 3-Br, 8-Cl, 6-CF₃, 2-COOEt C₁₁H₇BrClF₃N₂O₂ 371.54 Higher lipophilicity (CF₃ group); potential for CNS penetration
8-Bromo-6-chloro-2-chloromethylimidazo[1,2-a]pyridine 8-Br, 6-Cl, 2-ClCH₂ C₈H₆BrCl₂N₂ 280.96 Antitrypanosomal activity; chloromethyl group increases reactivity
Ethyl 2-{8-bromoimidazo[1,2-a]pyridin-3-yl}acetate 8-Br, 3-CH₂COOEt C₁₁H₁₁BrN₂O₂ 283.12 Acetate substituent alters electronic profile; lower predicted pKa (3.32)

Pharmacological Implications

  • Halogen Effects: Bromine at position 8 (target compound) may enhance π-stacking in enzyme binding pockets compared to chlorine in . Fluorine at position 6 improves metabolic stability versus non-fluorinated analogues .
  • Methyl vs.
  • Positional Isomerism : The target’s 8-Br/6-F configuration may optimize antitumor activity relative to 6-Br/3-F isomers like , as bromine at position 8 aligns with CDK2 inhibitor design principles .

Physicochemical Properties

  • Lipophilicity : The target compound (logP estimated ~2.5) is less lipophilic than the CF₃-containing derivative in (logP ~3.8) but more than the acetate derivative in (logP ~1.5).
  • Solubility : The ethyl ester group enhances solubility in organic solvents compared to free acids like 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid .

Key Research Findings

  • Antitumor Potential: Derivatives with 8-bromo substitution (e.g., target compound) show enhanced CDK2 inhibition compared to 6-bromo isomers .
  • Synthetic Efficiency : The target’s synthesis route aligns with high-yield methods (e.g., 60–65% yields in ), though fluorinated precursors may require specialized handling.
  • Safety Profile : Bromine and fluorine substituents are generally metabolically stable, reducing toxicity risks compared to chlorinated analogues like .

Actividad Biológica

8-Bromo-6-fluoro-2-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid ethyl ester (CAS No. 474709-06-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₇H₄BrFN₂
  • Molecular Weight : 215.02 g/mol
  • InChI Key : XCCQWSWEMFBIEU-UHFFFAOYSA-N

Biological Activity Overview

The compound exhibits a range of biological activities, particularly in the context of anti-tuberculosis (TB) properties and potential anti-cancer effects.

Anti-Tuberculosis Activity

Recent studies have identified imidazo[1,2-a]pyridine derivatives as promising candidates for anti-TB agents. For instance, compounds structurally related to this compound have shown effective inhibition against Mycobacterium tuberculosis strains, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.

Table 1: Antitubercular Activity of Related Compounds

CompoundMIC (μM)Selectivity Index
Compound 150.10 – 0.19High
Compound 160.05 – 1.5Excellent

These compounds function by inhibiting QcrB, a component of the cytochrome bc1 complex crucial for ATP synthesis in M. tuberculosis .

Anti-Cancer Activity

8-Bromo-6-fluoro-2-methyl-imidazo[1,2-A]pyridine derivatives have also been investigated for their anti-cancer properties. They exhibit cytotoxic effects against various cancer cell lines.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC₅₀ (μM)Comparison with Control
MCF-70.87 – 12.91Better than 5-FU (17.02 μM)
MDA-MB-2311.75 – 9.46Better than 5-FU (11.73 μM)

The compounds showed enhanced selectivity indices and increased levels of apoptosis markers compared to standard treatments .

Structure-Activity Relationships (SAR)

The biological activity of imidazo[1,2-a]pyridine derivatives is influenced by various structural modifications:

  • Substituent Effects : The presence of halogens and alkyl groups at specific positions significantly enhances activity.
  • Ring Modifications : Cyclic aliphatic rings on the amide nitrogen have been shown to improve the potency against TB.
  • Functional Group Variations : Different functional groups attached to the imidazo ring can alter pharmacokinetic properties and selectivity.

Case Studies

Several case studies highlight the efficacy of compounds similar to 8-Bromo-6-fluoro-2-methyl-imidazo[1,2-A]pyridine in clinical settings:

  • Case Study A : A derivative was tested in a clinical trial against MDR-TB, demonstrating a significant reduction in bacterial load.
  • Case Study B : A related compound showed promising results in preclinical models for breast cancer treatment, indicating potential for further development.

Q & A

Q. What are the recommended synthetic routes for 8-Bromo-6-fluoro-2-methyl-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester?

Methodological Answer: A common approach involves condensation reactions of substituted aminopyridines with brominated carbonyl intermediates. For example:

  • Step 1: React 5-bromo-2,3-diaminopyridine with ethyl bromopyruvate in ethanol under reflux with NaHCO₃ to form the imidazo[1,2-a]pyridine core .
  • Step 2: Introduce fluorine via electrophilic substitution or halogen exchange. Bromination can be achieved using N-bromosuccinimide (NBS) in acetonitrile under controlled conditions .

Q. How can researchers confirm the structural identity and purity of this compound?

Methodological Answer:

  • X-ray crystallography: Resolve dihedral angles and confirm substituent positions (e.g., bromine at C8, fluorine at C6) .
  • NMR spectroscopy: Analyze ¹H/¹³C shifts for methyl (δ ~2.5 ppm), ester (δ ~4.3 ppm), and aromatic protons (δ 7–9 ppm) .
  • HPLC: Use a C18 column with methanol/water mobile phase to assess purity (>98%) .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for higher yields?

Methodological Answer:

  • Reaction path search: Apply quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers .
  • Machine learning: Train models on experimental data (e.g., solvent polarity, temperature) to predict optimal bromination conditions .
  • Case study: ICReDD’s feedback loop integrates computational predictions with experimental validation, reducing optimization time by 40% .

Q. How to design a multi-step synthesis route incorporating regioselective functionalization?

Methodological Answer:

  • Stepwise protection: Use tert-butoxycarbonyl (Boc) groups to protect reactive sites during fluorination or methylation .
  • Cross-coupling: Employ Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at C6 or C8 .
  • Example: Aryl halide intermediates (e.g., 6-bromo-3-fluoro-2-methylpyridine) can be coupled with boronic esters under Pd catalysis .

Key Challenge: Competing side reactions (e.g., over-bromination) require careful stoichiometric control of NBS .

Q. How to analyze contradictory pharmacological activity data across structural analogs?

Methodological Answer:

  • Structure-activity relationship (SAR): Compare bioactivity of analogs (e.g., 8-amino vs. 8-bromo derivatives) in assays targeting CDK inhibitors or antiviral activity .
  • Case study: Imidazo[1,2-a]pyridines with electron-withdrawing groups (e.g., Br, F) show enhanced binding to cyclin-dependent kinases (IC₅₀ < 100 nM) .

Q. How to resolve discrepancies in analytical data (e.g., NMR vs. LC-MS)?

Methodological Answer:

  • Multi-technique validation: Cross-reference NMR shifts with X-H coupling constants (²J, ³J) and high-resolution LC-MS for molecular ion confirmation .
  • Example: Aromatic proton splitting patterns in NMR (e.g., doublet of doublets for C6-F) should align with DFT-predicted spin-spin interactions .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.